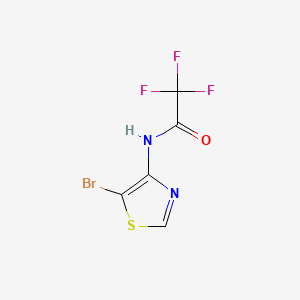

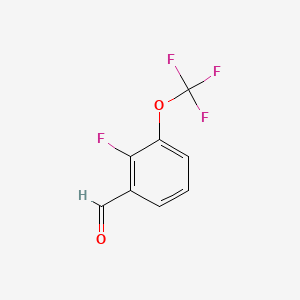

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide

Vue d'ensemble

Description

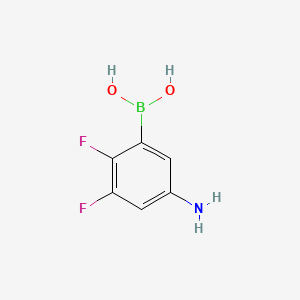

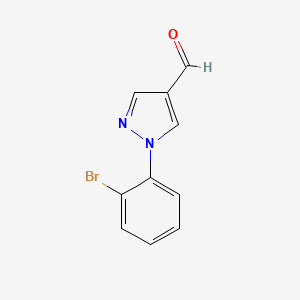

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide, or 5-fluoro-3-formylpyridin-2-ylpivalamide, is a synthetic molecule that has been studied for its potential uses in a variety of scientific applications. This molecule contains a nitrogen atom, a fluorine atom, a carbon atom, and an oxygen atom, as well as a pivalamide side chain. It is a small molecule that is easily synthesized and is a promising candidate for use in a variety of research applications.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Behavior

- The study on the behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds in different solvents reveals insights into nucleophilic behavior and the synthesis of various pivalamide derivatives. This research could hint at the chemical reactivity and potential synthetic applications of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in creating new compounds with antibacterial properties (Abeer N. Al-Romaizan, 2019).

Medicinal Chemistry

- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors, demonstrates the potential therapeutic applications of structurally similar compounds. It suggests that modifications to the pyridine and pyridone positions could enhance aqueous solubility and kinase selectivity, indicating a path for the development of new inhibitors for cancer therapy (G. M. Schroeder et al., 2009).

Photochemistry and Photophysics

- Research on the photo-induced cytotoxic and clastogenic activities of 3,6-di-substituted acridines through acylation of proflavine shows the influence of structural components on biological activities under light irradiation. This could suggest potential research directions for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in studying its photophysical properties and applications in light-sensitive therapeutic agents (Y. Benchabane et al., 2009).

Catalysis and Material Science

- The development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for quantitative determination of a specific compound in dog plasma highlight the importance of analytical techniques in drug development and monitoring. This suggests potential applications for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in developing analytical methodologies for new compounds in pharmacokinetics and drug metabolism studies (Li Ping et al., 2021).

Propriétés

IUPAC Name |

N-(5-fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHHGGYJXRRFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673565 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide | |

CAS RN |

1188433-81-9 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)